6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3-bromobenzonitrile with 2-chloro-4-(trifluoromethyl)pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound with altered functional groups.
Scientific Research Applications
6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
- 6-(4-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine
- 6-(3-Bromophenyl)-2-chloro-5-(trifluoromethyl)pyrimidine
Comparison: While these compounds share similar structural features, the position of the substituents can significantly affect their chemical properties and biological activities. 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct reactivity and selectivity in biological systems .
Properties
Molecular Formula |
C11H5BrClF3N2 |
---|---|
Molecular Weight |
337.52 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-chloro-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5BrClF3N2/c12-7-3-1-2-6(4-7)8-5-9(11(14,15)16)18-10(13)17-8/h1-5H |
InChI Key |
MGNGTRRLZLMNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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